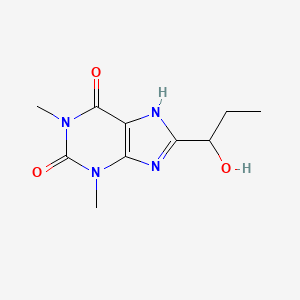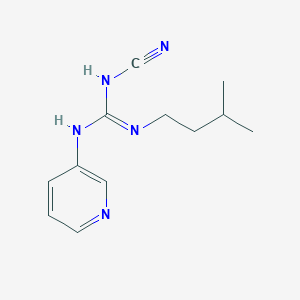![molecular formula C13H21N3O5 B14594054 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid CAS No. 61258-48-8](/img/structure/B14594054.png)
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and dioxolane with nitric acid Imidazole is a five-membered ring containing two nitrogen atoms, known for its amphoteric nature, while dioxolane is a heterocyclic acetal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole typically involves the condensation of cyclohexyl-substituted dioxolane with imidazole under acidic conditions. The reaction may be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the dioxolane moiety.
Substitution: Both the imidazole and dioxolane rings can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong acids or bases are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the dioxolane moiety can produce cyclohexyl-substituted alcohols.
Applications De Recherche Scientifique
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The dioxolane moiety may enhance the compound’s stability and solubility, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
1-[(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole (Propiconazole): A triazole fungicide with similar structural features.
1,3-Dioxolan-2-one: A cyclic carbonate with applications in polymer chemistry.
Uniqueness: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole is unique due to its combination of imidazole and dioxolane structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61258-48-8 |
|---|---|
Formule moléculaire |
C13H21N3O5 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-[(2-cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid |
InChI |
InChI=1S/C13H20N2O2.HNO3/c1-2-4-12(5-3-1)13(16-8-9-17-13)10-15-7-6-14-11-15;2-1(3)4/h6-7,11-12H,1-5,8-10H2;(H,2,3,4) |
Clé InChI |
WENHRFLCCFOBRK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(OCCO2)CN3C=CN=C3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)




![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
